(R)-2-(1-Aminopentyl)-4-methylphenol
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Overview
Description
®-2-(1-Aminopentyl)-4-methylphenol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group attached to a pentyl chain and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopentyl)-4-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol.
Alkylation: The phenol group is alkylated with a suitable alkyl halide to introduce the pentyl chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for ®-2-(1-Aminopentyl)-4-methylphenol often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary amines.
Scientific Research Applications
®-2-(1-Aminopentyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenol group may also participate in interactions through its hydroxyl group, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Aminopentyl)-4-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.
®-2-(1-Aminopentyl)-4-methoxyphenol: Contains a methoxy group instead of a methyl group.
®-2-(1-Aminopentyl)-4-chlorophenol: Features a chlorine atom instead of a methyl group.
Uniqueness
®-2-(1-Aminopentyl)-4-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the phenol ring can affect its interaction with enzymes and receptors, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(1R)-1-aminopentyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
WZQGTASFNJTQMR-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C)O)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)C)O)N |
Origin of Product |
United States |
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